

Solubility of Lithium Formate Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium formate monohydrate*

Cat. No.: *B1592690*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **lithium formate monohydrate** ($\text{HCOOLi}\cdot\text{H}_2\text{O}$). The information presented herein is curated from scientific literature to support research, development, and formulation activities. This document details quantitative solubility data, experimental methodologies for its determination, and visual representations of key processes and relationships.

Quantitative Solubility Data

The solubility of **lithium formate monohydrate** has been investigated in various solvent systems. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of Lithium Formate in Aqueous and Mixed Solvent Systems at 25°C (298.15 K)

Solvent System	Mass Fraction (%) of LiCHO ₂	Molarity (mol/kg) of LiCHO ₂	Solid Phase
Water	30.54	-	LiCHO ₂ ·H ₂ O
Water	27.99	7.481	LiCHO ₂ ·H ₂ O
Water-Formic Acid	Varies with formic acid concentration	-	LiCHO ₂ ·H ₂ O
Water-Ammonium Formate	Varies with ammonium formate concentration	-	LiCHO ₂ ·H ₂ O

Note: Discrepancies in the solubility of lithium formate in pure water at 25°C may be attributed to different experimental techniques and conditions.

Table 2: Solubility of Lithium Formate in Formic Acid at Various Temperatures

Temperature (°C)	Temperature (K)	Mole Fraction (%) of LiCHO ₂
18.0	291.15	23.49
34.0	307.15	23.93
80.0	353.15	25.31
90.5	363.65	25.91
97.9	371.05	26.38
113.1	386.25	27.71
131.2	404.35	29.87
145.1	418.25	31.98
150.4	423.55	33.04
159.1	432.25	35.01
163.5	436.65	36.13

Table 3: Influence of Ethanol on the Solubility of Lithium Formate in Aqueous Solutions

System	Observation
LiCHO ₂ -C ₂ H ₅ OH-H ₂ O	The solubility of lithium formate decreases as the concentration of ethanol in the aqueous solution increases.

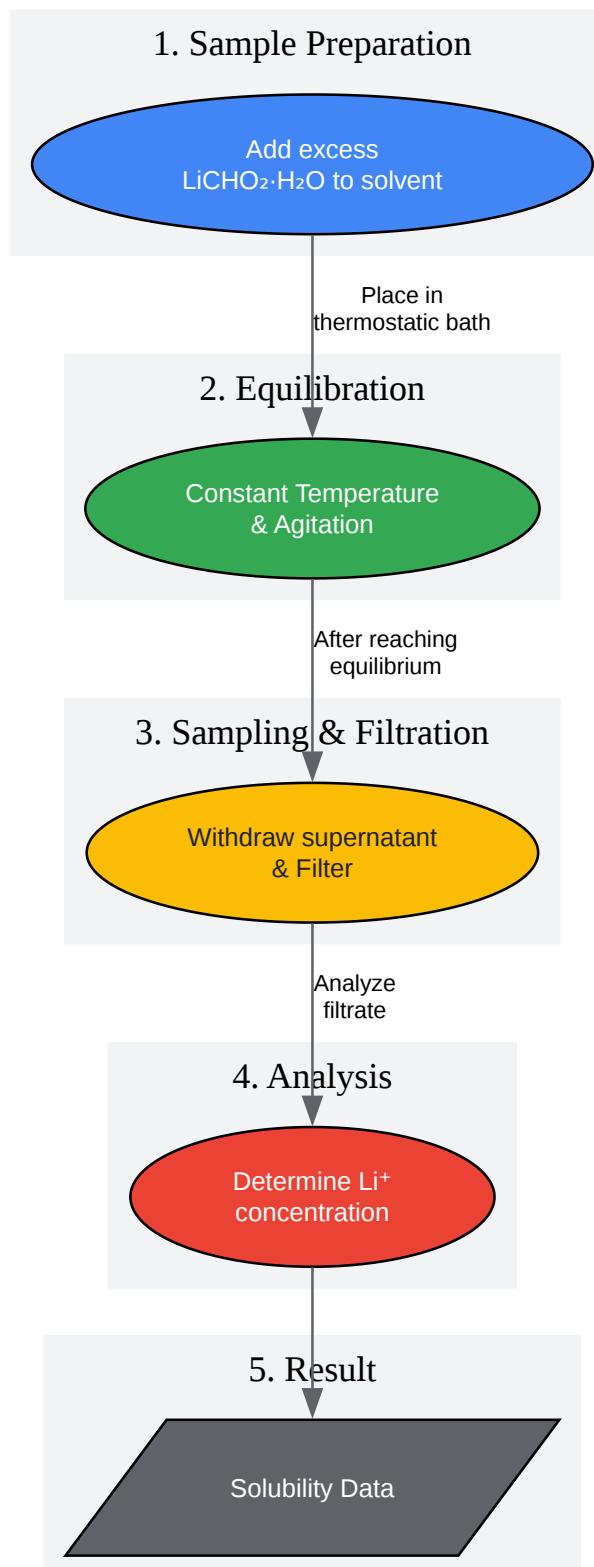
Experimental Protocols for Solubility Determination

The determination of the solubility of **lithium formate monohydrate** typically employs the isothermal equilibrium method. This method involves establishing equilibrium between the solid solute and the solvent at a constant temperature, followed by the quantitative analysis of the saturated solution.

Isothermal Equilibrium Method

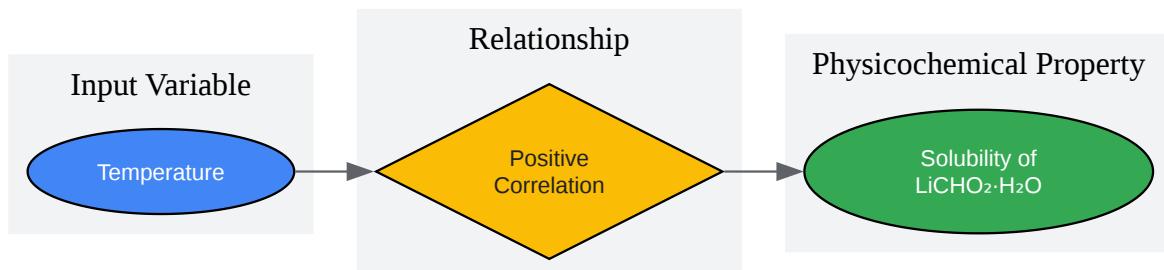
Objective: To determine the concentration of a saturated solution of **lithium formate monohydrate** in a given solvent at a specific temperature.

Materials and Apparatus:


- **Lithium formate monohydrate** (pure solid)
- Solvent of interest (e.g., deionized water, ethanol)
- Constant temperature water bath or incubator
- Equilibrium vessel (e.g., sealed glass flask) with magnetic stirrer
- Syringe with a filter (e.g., 0.45 µm)
- Analytical balance
- Volumetric flasks and pipettes
- Analytical instrumentation for concentration measurement (e.g., flame photometer, ICP-OES, gravimetric analysis equipment)

Procedure:

- Sample Preparation: An excess amount of solid **lithium formate monohydrate** is added to a known volume or mass of the solvent in the equilibrium vessel. The excess solid ensures that the resulting solution is saturated.
- Equilibration: The vessel is sealed and placed in a constant temperature bath. The mixture is continuously agitated using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant). A common equilibration time is 24 to 48 hours.
- Sample Withdrawal and Filtration: Once equilibrium is achieved, the stirring is stopped, and the solid phase is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe. It is crucial to immediately filter the sample through a membrane filter to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility. The filtration should be performed at the same temperature as the equilibration to prevent any temperature-induced precipitation or further dissolution.
- Concentration Analysis: The concentration of lithium formate in the filtered saturated solution is determined using a suitable analytical technique.
 - Gravimetric Analysis: A known mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining dry salt is measured, and the solubility is calculated as grams of solute per 100 g of solvent or other appropriate units.
 - Flame Photometry or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These atomic spectroscopy techniques can be used to determine the concentration of lithium ions in the solution. The solution is appropriately diluted, and the lithium concentration is measured against a series of calibration standards.
- Data Reporting: The solubility is reported in standard units, such as g/100g solvent, g/L solution, or molality (mol/kg solvent), at the specified temperature.


Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the solubility studies of **lithium formate monohydrate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **lithium formate monohydrate**.

[Click to download full resolution via product page](#)

Caption: Logical relationship between temperature and the solubility of **lithium formate monohydrate**.

- To cite this document: BenchChem. [Solubility of Lithium Formate Monohydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1592690#solubility-studies-of-lithium-formate-monohydrate\]](https://www.benchchem.com/product/b1592690#solubility-studies-of-lithium-formate-monohydrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com